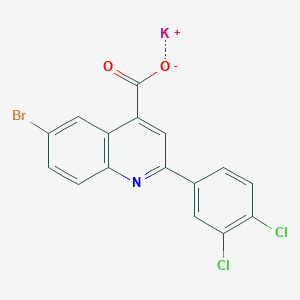![molecular formula C36H22O9S2 B4897749 4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPA-8 and is a derivative of naphthalene dicarboxylic acid.
Scientific Research Applications
OPA-8 has potential applications in various fields, including material science, biomedical research, and environmental science. In material science, OPA-8 can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials that have applications in gas storage, catalysis, and drug delivery. OPA-8 can also be used as a fluorescent probe for the detection of metal ions in environmental samples.
In biomedical research, OPA-8 has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. OPA-8 has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Mechanism of Action
The mechanism of action of OPA-8 is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. OPA-8 also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
OPA-8 has been shown to have anti-cancer and anti-inflammatory properties in vitro. It has also been shown to have low toxicity in vitro. However, the effects of OPA-8 in vivo are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using OPA-8 in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using OPA-8 in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
For OPA-8 research include the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the study of its mechanism of action in vivo.
Synthesis Methods
The synthesis method of OPA-8 involves the reaction between 4,4'-dithiodiphenol and 1,8-naphthalenedicarboxylic acid in the presence of a catalyst. The reaction results in the formation of OPA-8, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
properties
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O9S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)46-21-11-7-19(8-12-21)45-20-9-13-22(14-10-20)47-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJCKCDHYPEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-(4,5-Dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

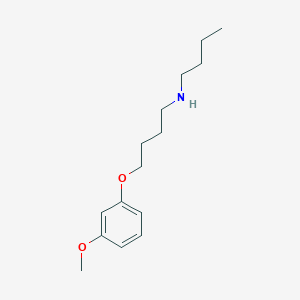
![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
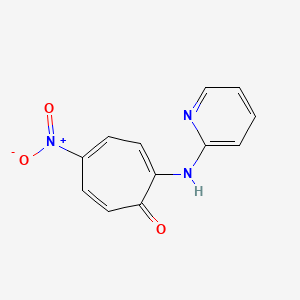
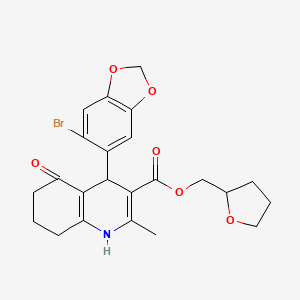
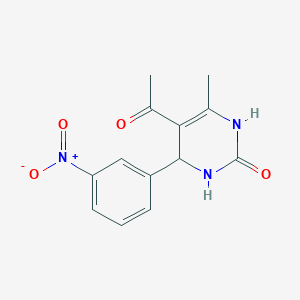
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)

![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
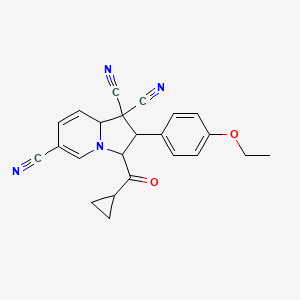
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
